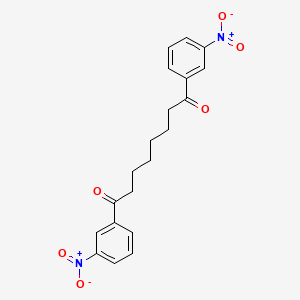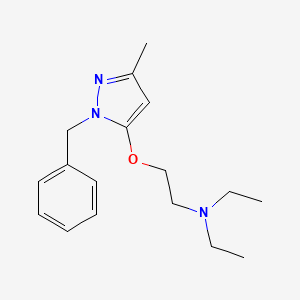
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a diethylaminoethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the synthesis of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole, a common approach is to start with the appropriate substituted hydrazine and 1,3-diketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the growth of various pathogens and reducing inflammation.
Medicine
Medicinally, pyrazole derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various applications.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazofurin: Known for its antiviral properties.
Encorafenib: Used in cancer treatment.
Celecoxib: A well-known anti-inflammatory drug.
Crizotinib: Used in the treatment of certain types of cancer.
Lonazolac: An anti-inflammatory agent.
Uniqueness
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5372-17-8 |
|---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)11-12-21-17-13-15(3)18-20(17)14-16-9-7-6-8-10-16/h6-10,13H,4-5,11-12,14H2,1-3H3 |
InChI-Schlüssel |
LCNVRKVMQVOJGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC(=NN1CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
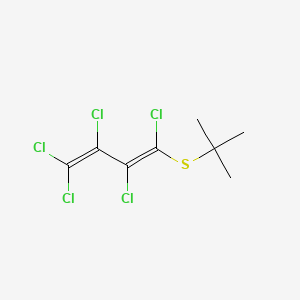
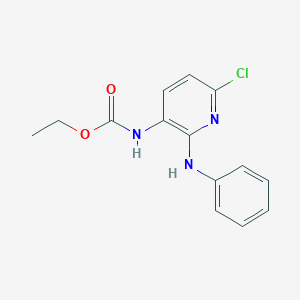

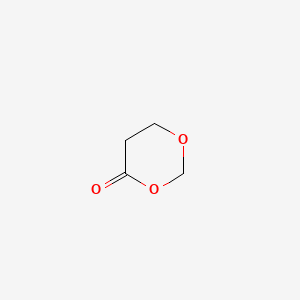
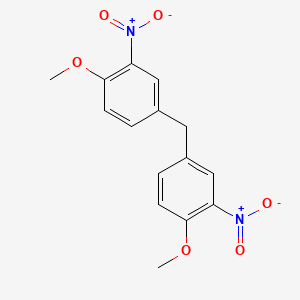
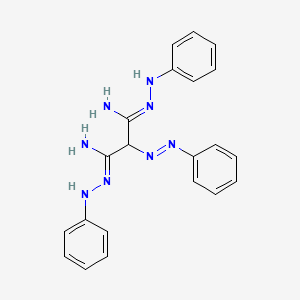


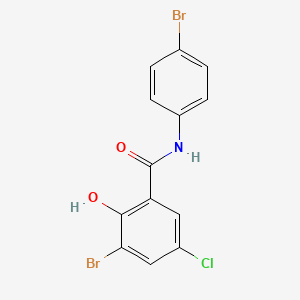

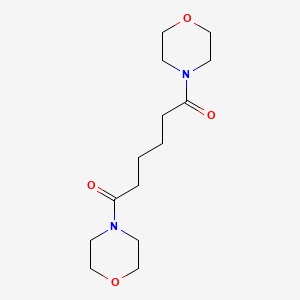
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
